molecular formula C5H8ClNO B11923765 Azetidine, 1-acetyl-3-chloro- CAS No. 179894-10-1

Azetidine, 1-acetyl-3-chloro-

Katalognummer: B11923765
CAS-Nummer: 179894-10-1
Molekulargewicht: 133.57 g/mol
InChI-Schlüssel: GHIRQJGODJTKEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidine, 1-acetyl-3-chloro- is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain due to the small ring size. The presence of both an acetyl group and a chlorine atom on the azetidine ring makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azetidine, 1-acetyl-3-chloro- can be synthesized through several methods:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable azetidine precursor.

    Cycloaddition Reactions:

Industrial Production Methods

Industrial production of azetidine derivatives often involves large-scale cyclization and substitution reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Azetidine, 1-acetyl-3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Ring-Opening: Acidic or basic conditions can facilitate ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-acetyl-3-azidoazetidine .

Wirkmechanismus

The mechanism of action of azetidine, 1-acetyl-3-chloro- involves its interaction with various molecular targets. The compound’s reactivity is primarily driven by the ring strain and the presence of the acetyl and chlorine groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

179894-10-1

Molekularformel

C5H8ClNO

Molekulargewicht

133.57 g/mol

IUPAC-Name

1-(3-chloroazetidin-1-yl)ethanone

InChI

InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3

InChI-Schlüssel

GHIRQJGODJTKEM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CC(C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.